LogP Comparison: 1-Benzyltryptamine vs. Tryptamine
The target compound, as its free base 1-benzyltryptamine (CAS 4307-98-6), exhibits a significantly higher calculated logP (cLogP) value compared to its unsubstituted parent compound, tryptamine. This increase in lipophilicity is a direct consequence of the N1-benzyl substitution and is a primary driver for enhanced membrane permeability and blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.89 (Free base, CAS 4307-98-6) |
| Comparator Or Baseline | Tryptamine: cLogP 1.55 |
| Quantified Difference | 2.34 log units (approximately 220-fold higher predicted partition coefficient) |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
The significantly higher lipophilicity indicates that the 1-benzyl modification confers physicochemical properties that are more favorable for CNS drug discovery programs, potentially improving blood-brain barrier penetration compared to unsubstituted tryptamine.
- [1] PubChem. Tryptamine. Compound Summary. CID 1150. https://pubchem.ncbi.nlm.nih.gov/compound/1150 View Source
